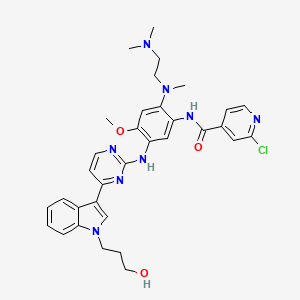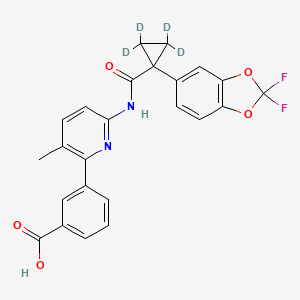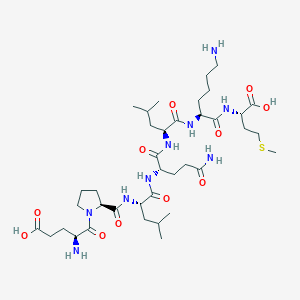
DM-CO-(CH2)5-SMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM-CO-(CH2)5-SMe: is a compound derived from antibody-drug conjugates (ADC) metabolite. It is known for its anticancer properties and has demonstrated cytotoxicity against various cancer cell lines, including H1703, H1975, COLO704, and Colo720E .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DM-CO-(CH2)5-SMe involves the preparation of maytansinoid derivatives with self-immolative peptide linkers. These derivatives are then conjugated to antibodies to form ADCs. The specific reaction conditions and steps are detailed in the preparation of maytansinoid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the maytansinoid derivatives followed by their conjugation to antibodies. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions: DM-CO-(CH2)5-SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the sulfur and methylene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
科学的研究の応用
DM-CO-(CH2)5-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ADC metabolites.
Biology: Investigated for its cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new ADCs for targeted cancer therapy
作用機序
The mechanism of action of DM-CO-(CH2)5-SMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells. The self-immolative peptide linker facilitates the release of the active maytansinoid derivative within the target cells .
類似化合物との比較
DM-CO-(CH2)4-SMe: A similar compound with one less methylene group.
DM-CO-(CH2)6-SMe: A similar compound with one additional methylene group.
DM-CO-(CH2)5-SH: A similar compound with a thiol group instead of a methylthio group.
Uniqueness: DM-CO-(CH2)5-SMe is unique due to its specific structure, which allows for optimal interaction with its molecular targets. The presence of the methylthio group enhances its cytotoxicity compared to similar compounds .
特性
分子式 |
C39H56ClN3O10S |
|---|---|
分子量 |
794.4 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(6-methylsulfanylhexanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25+,29+,30-,31+,35+,38+,39+/m1/s1 |
InChIキー |
BFNYSMXVEUWMPZ-WVHJZCRASA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSC)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)




